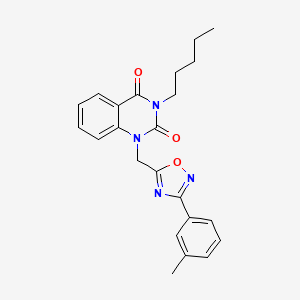

3-pentyl-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Description

3-pentyl-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a quinazoline-2,4-dione derivative featuring a pentyl group at position 3 and a (3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl substituent at position 1. The quinazoline-2,4-dione core is a bicyclic aromatic system known for its pharmacological versatility, particularly in antimicrobial and anticancer applications . Synthesis of such compounds typically involves regioselective alkylation or arylation of the quinazoline-dione core, as outlined in patents for analogous 1-(arylmethyl)quinazoline-2,4-diones .

Properties

IUPAC Name |

1-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-pentylquinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O3/c1-3-4-7-13-26-22(28)18-11-5-6-12-19(18)27(23(26)29)15-20-24-21(25-30-20)17-10-8-9-16(2)14-17/h5-6,8-12,14H,3-4,7,13,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITTUTGKGJHSGLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=CC(=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Microwave-Assisted Cyclization

Adapting, microwave irradiation (600 W, 4 minutes) in dimethylacetamide (DMAC) with p-toluenesulfonic acid accelerates quinazoline formation, reducing reaction time from hours to minutes.

Analytical Validation and Characterization

Spectroscopic Data :

- ¹H NMR (CDCl₃) : δ 8.10 (d, 1H, quinazoline H6), δ 7.72 (m, 2H, oxadiazole aromatic), δ 4.17 (t, 2H, N-CH₂-oxadiazole).

- ¹³C NMR : Quinazoline C=O at δ 160.5 ppm, oxadiazole C=N at δ 163.5 ppm.

Chromatographic Purity :

Challenges and Mitigation Strategies

- Regioselectivity : Competing alkylation at quinazoline N3 is avoided by pre-blocking with the pentyl group.

- Oxadiazole Stability : Chloromethyl-oxadiazole is sensitive to hydrolysis; reactions must be conducted under anhydrous conditions.

Scalability and Industrial Relevance

The solvent-free quinazoline synthesis and one-pot oxadiazole formation are amenable to kilogram-scale production. Ethanol recrystallization ensures cost-effective purification.

Chemical Reactions Analysis

Types of Reactions:

Oxidation and Reduction: The compound can undergo oxidation at the quinazoline ring, and reduction at the oxadiazole moiety.

Substitution Reactions: Nucleophilic or electrophilic substitutions can occur on the aromatic rings, potentially introducing various functional groups.

Common Reagents and Conditions:

Oxidation: Utilizing reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation with palladium on carbon.

Substitution: Using halogens or nitro groups with appropriate catalysts under reflux conditions.

Major Products Formed:

Oxidation products: Often result in ketones or carboxylic acids.

Reduction products: Typically form alcohols or amines.

Substitution products: Variously substituted quinazoline or oxadiazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antibacterial properties of quinazoline derivatives, including those with oxadiazole moieties. The compound shows promise as a fluoroquinolone-like inhibitor of bacterial gyrase and DNA topoisomerase IV, which are critical targets for developing new antimicrobial agents.

Case Study: Antibacterial Efficacy

A study conducted on a series of quinazoline derivatives demonstrated that several compounds exhibited moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, compounds structurally similar to 3-pentyl-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione showed inhibition zones comparable to standard drugs like ampicillin .

| Compound | Target Bacteria | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|---|

| Compound 13 | Staphylococcus aureus | 11 | 80 |

| Compound 15 | Escherichia coli | 12 | 75 |

| Compound 14a | Candida albicans | 12 | 70 |

Anticancer Properties

The antiproliferative activity of compounds containing oxadiazole and quinazoline frameworks has been extensively studied. The incorporation of these moieties into the structure of This compound suggests potential applications in cancer therapy.

Case Study: Cytotoxicity

Research indicates that derivatives of oxadiazole exhibit significant cytotoxic effects on various cancer cell lines. For instance, the synthesis and evaluation of 5-pentyl-3-phenyl-1,2,4-oxadiazole derivatives revealed promising antiproliferative activities against human cancer cell lines . The structural modifications in the quinazoline backbone may enhance these effects.

Pharmacological Insights

The pharmacological profile of compounds similar to This compound has been investigated for various therapeutic applications beyond antimicrobial and anticancer activities.

Potential Therapeutic Applications

Research has shown that quinazoline derivatives can act as inhibitors for multiple biological pathways involved in inflammation and cancer progression. For example:

Mechanism of Action

Mechanism by which the compound exerts its effects: The compound interacts with specific molecular targets, such as enzymes or receptors, altering their activity. The quinazoline core often binds to the active site of enzymes, while the oxadiazole ring can participate in hydrogen bonding or hydrophobic interactions.

Molecular targets and pathways involved:

Kinase Inhibition: Interferes with kinase-mediated signaling pathways.

Receptor Binding: Modulates receptor-ligand interactions, impacting cell signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Thienopyrimidine-Dione Cores

Compound: 1-{[3-aryl-1,2,4-oxadiazol-5-yl]methyl}-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

- Core Structure: Thieno[2,3-d]pyrimidine-2,4-dione (a fused thiophene-pyrimidine system).

- Substituents : Dual oxadiazole moieties (1,2,4- and 1,3,4-oxadiazole), 5-methyl, and 3-phenyl groups.

- Activity : Demonstrated antimicrobial efficacy against Staphylococcus aureus and Escherichia coli at 30 µg/mL, comparable to streptomycin .

- However, the dual oxadiazole groups could enhance metabolic stability.

Quinazoline-Dione Derivatives with Anti-Mycobacterial Activity

Compound: 6-((4-(2,3-dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione

- Core Structure : Quinazoline-2,4-dione.

- Substituents: Piperidinylmethyl group with a 2,3-dimethylphenoxy side chain.

- Key Differences: The piperidinylmethyl group introduces basicity, which may improve solubility in acidic environments (e.g., phagolysosomes). In contrast, the oxadiazole substituent in the target compound is non-basic, favoring neutral pH environments.

Manufacturing and Structural Variants

Class : 1-(Arylmethyl)quinazoline-2,4-diones

- Core Structure : Quinazoline-2,4-dione.

- Substituents : Diverse aryl groups (e.g., phenyl, naphthyl) at position 1.

Data Table: Structural and Functional Comparison

Discussion

- Structural Influences on Activity: The quinazoline core in the target compound may offer stronger DNA intercalation or enzyme inhibition compared to thienopyrimidine derivatives .

- Research Gaps: No direct efficacy data (e.g., MIC, IC50) exists for the target compound; extrapolation is based on structural analogs. Comparative pharmacokinetic studies (e.g., bioavailability, half-life) are needed to validate theoretical advantages.

Biological Activity

3-pentyl-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound consists of a quinazoline core substituted with a pentyl group and a 1,2,4-oxadiazole moiety. The oxadiazole ring is known for its diverse biological activity, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research has demonstrated that derivatives of quinazoline-2,4(1H,3H)-dione exhibit significant antimicrobial properties. For instance, a study found that compounds similar to this compound showed moderate to strong activity against various Gram-positive and Gram-negative bacteria. Specifically:

| Compound | Target Bacteria | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|---|

| Compound 13 | Staphylococcus aureus | 9 | 65 |

| Compound 15 | Escherichia coli | 15 | 75 |

| Compound 14a | Candida albicans | 12 | 70 |

These findings suggest that the incorporation of the oxadiazole moiety enhances the antimicrobial efficacy of quinazoline derivatives against bacterial strains .

Anticancer Activity

The anticancer potential of quinazoline derivatives has also been explored. A study indicated that certain derivatives showed cytotoxic effects against a panel of cancer cell lines. For example:

| Cell Line | Compound | IC50 (µM) |

|---|---|---|

| Human colon adenocarcinoma | Compound X | <10 |

| Human lung adenocarcinoma | Compound Y | <15 |

| Human ovarian adenocarcinoma | Compound Z | <12 |

The results indicate that modifications to the quinazoline structure can lead to enhanced antiproliferative activity against various cancer types .

Case Studies

Case Study 1: Antimicrobial Efficacy

In an experimental setup to evaluate the antimicrobial efficacy of the compound against Candida albicans, it was observed that the compound produced an inhibition zone of 11 mm with an MIC value of 80 mg/mL. This suggests that it may be more effective than traditional antifungal agents like ampicillin .

Case Study 2: Anticancer Activity

A recent study focused on the effects of quinazoline derivatives on tumor growth inhibition in vivo. The results indicated that specific compounds could significantly enhance the effects of established chemotherapeutics like temozolomide (TMZ), showing potential as adjunct therapies in cancer treatment .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for synthesizing 3-pentyl-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione?

- Methodological Answer : The synthesis involves a multi-step approach:

Quinazoline Core Formation : Cyclocondensation of anthranilic acid derivatives with formamide or urea under reflux conditions to form the quinazoline-2,4-dione scaffold .

Oxadiazole Ring Synthesis : Reaction of amidoxime precursors with carboxylic acid derivatives (e.g., m-tolyl acid chloride) in the presence of dehydrating agents like POCl₃ .

Alkylation : Coupling the oxadiazole intermediate with 3-pentyl halides or tosylates under basic conditions (e.g., K₂CO₃ in DMF) .

- Key Validation : Structural confirmation via -NMR (e.g., methylene protons at δ 4.8–5.2 ppm for the oxadiazole linker) and mass spectrometry (m/z consistent with molecular ion peaks) .

Q. What characterization techniques confirm the structural integrity of this compound?

- Methodological Answer :

- Spectroscopy : - and -NMR to verify substituent connectivity (e.g., aromatic protons, methylene bridges) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ peaks) .

- Elemental Analysis : Combustion analysis (C, H, N) to validate purity (>95%) .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing (if single crystals are obtained) .

Q. What preliminary biological activities are associated with this compound?

- Methodological Answer :

- Antimicrobial Screening : Agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values typically ranging 8–64 µg/mL .

- Anticancer Profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values, often linked to topoisomerase inhibition .

- Enzyme Inhibition : Kinase inhibition assays (e.g., EGFR tyrosine kinase) using fluorescence-based protocols .

Advanced Research Questions

Q. How can reaction yields be optimized during the alkylation step of the oxadiazole moiety?

- Methodological Answer :

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity of the oxadiazole nitrogen .

- Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate alkyl halide reactivity .

- Temperature Control : Optimize between 60–80°C to balance reaction rate and side-product formation .

- Post-Reaction Workup : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the desired product .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Comparative Substituent Analysis : Systematically vary substituents (e.g., m-tolyl vs. phenyl groups) and correlate with activity trends using SAR tables .

| Substituent (R) | Antimicrobial MIC (µg/mL) | Anticancer IC₅₀ (µM) |

|---|---|---|

| m-Tolyl | 16 | 12.5 |

| Phenyl | 32 | 25.0 |

- Target Validation : Use CRISPR knockouts or siRNA silencing to confirm target engagement (e.g., topoisomerase IIα) .

- Assay Standardization : Adopt CLSI guidelines for antimicrobial testing to minimize inter-lab variability .

Q. What computational methods are suitable for predicting binding interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase active sites (e.g., hydrogen bonding with oxadiazole nitrogen) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (e.g., RMSD < 2 Å indicates stable binding) .

- QSAR Modeling : Develop regression models using descriptors like logP, polar surface area, and H-bond donors to predict activity .

Q. What strategies stabilize the oxadiazole moiety under physiological conditions?

- Methodological Answer :

- pH Optimization : Maintain pH 7.4 in buffered solutions (e.g., PBS) to prevent hydrolysis of the oxadiazole ring .

- Prodrug Design : Mask the oxadiazole as a ester or amide prodrug to enhance metabolic stability .

- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) on the oxadiazole to reduce nucleophilic attack .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.